2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl-
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Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- is a heterocyclic compound with a unique structure that includes a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired pyrrolidone ring. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process also focuses on minimizing waste and ensuring environmental safety .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Various substituents can be introduced into the pyrrolidone ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyrrolidone ring .
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: A structurally similar compound with different functional groups.
4-Methoxy-1,5-dihydro-2H-pyrrol-2-one: Another derivative with a methoxy group at the 4-position.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55876-76-1 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)-5-imino-1-phenylpyrrol-2-one |
InChI |
InChI=1S/C11H10N2O2/c12-11-8(7-14)6-10(15)13(11)9-4-2-1-3-5-9/h1-6,12,14H,7H2 |
InChI Key |
HNOBOJLEZMMGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=N)CO |
Origin of Product |
United States |
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